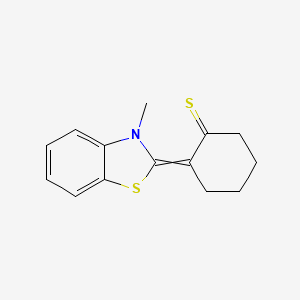
6-Allyl-2-chloro-5-methoxynaphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Allyl-2-chloro-5-methoxynaphthoquinone is an organic compound with the molecular formula C14H11ClO3 . It is a derivative of naphthoquinone, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Allyl-2-chloro-5-methoxynaphthoquinone typically involves the chlorination of 5-methoxynaphthoquinone followed by allylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the allylation step may involve the use of allyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Allyl-2-chloro-5-methoxynaphthoquinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Allyl-2-chloro-5-methoxynaphthoquinone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Allyl-2-chloro-5-methoxynaphthoquinone involves its interaction with cellular components. The compound can act as an electron acceptor, participating in redox reactions within cells. This can lead to the generation of reactive oxygen species, which can induce oxidative stress and damage cellular components, ultimately leading to cell death. The molecular targets and pathways involved include mitochondrial electron transport chains and various redox-sensitive signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-methoxy-1,4-naphthoquinone
- 6-Methyl-2-chloro-5-methoxynaphthoquinone
- 6-Allyl-2-bromo-5-methoxynaphthoquinone
Uniqueness
6-Allyl-2-chloro-5-methoxynaphthoquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyl group enhances its reactivity and potential biological activities compared to other similar naphthoquinone derivatives .
Propiedades
Número CAS |
89414-71-1 |
|---|---|
Fórmula molecular |
C14H11ClO3 |
Peso molecular |
262.69 g/mol |
Nombre IUPAC |
2-chloro-5-methoxy-6-prop-2-enylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H11ClO3/c1-3-4-8-5-6-9-12(14(8)18-2)11(16)7-10(15)13(9)17/h3,5-7H,1,4H2,2H3 |
Clave InChI |
LAFRWTOEDIMTLU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC2=C1C(=O)C=C(C2=O)Cl)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


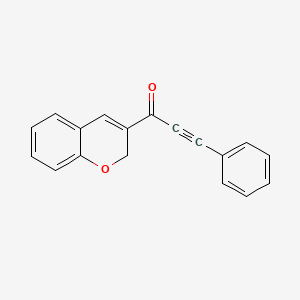

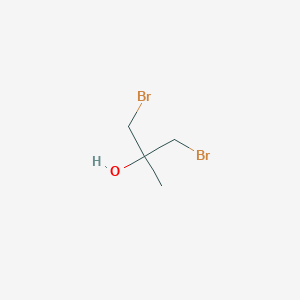

![N-[2-(4-Chlorophenyl)propan-2-yl]urea](/img/structure/B14397930.png)
![2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile](/img/structure/B14397938.png)
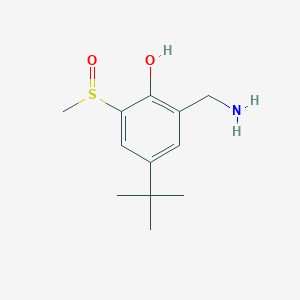
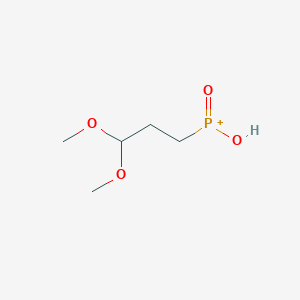
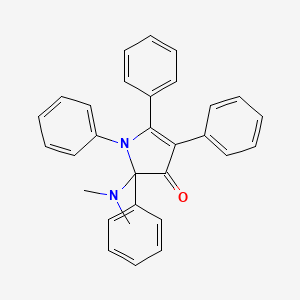
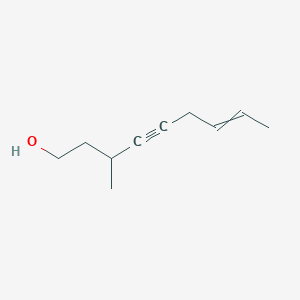
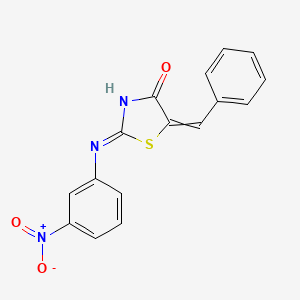
![[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene](/img/structure/B14397970.png)

